molecular formula C11H15I B6162037 1-tert-butyl-4-iodo-2-methylbenzene CAS No. 1369852-38-9

1-tert-butyl-4-iodo-2-methylbenzene

Cat. No.: B6162037
CAS No.: 1369852-38-9
M. Wt: 274.1
InChI Key:
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Description

1-tert-butyl-4-iodo-2-methylbenzene is an organic compound with the molecular formula C11H15I. It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl, iodo, and methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-4-iodo-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-tert-butyl-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the presence of a catalyst like iron(III) chloride to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-4-iodo-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-butyl-4-iodo-2-methylbenzene is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles. This process is crucial in various chemical reactions and pathways, contributing to its diverse applications .

Comparison with Similar Compounds

Uniqueness: 1-tert-butyl-4-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

1369852-38-9

Molecular Formula

C11H15I

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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